3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole
CAS No.: 1429418-90-5
Cat. No.: VC5476700
Molecular Formula: C6H8ClFN2
Molecular Weight: 162.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1429418-90-5 |
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Molecular Formula | C6H8ClFN2 |
Molecular Weight | 162.59 |
IUPAC Name | 3-(chloromethyl)-1-(2-fluoroethyl)pyrazole |
Standard InChI | InChI=1S/C6H8ClFN2/c7-5-6-1-3-10(9-6)4-2-8/h1,3H,2,4-5H2 |
Standard InChI Key | BJQUKLCBCGKMPS-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1CCl)CCF |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazole family, a five-membered aromatic ring with two adjacent nitrogen atoms. Its structure features:
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Chloromethyl group (-CH₂Cl) at the 3-position, enhancing electrophilic reactivity.
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2-Fluoroethyl group (-CH₂CH₂F) at the 1-position, contributing to lipophilicity and metabolic stability .
The molecular formula is C₆H₈ClFN₂, with a molar mass of 162.59 g/mol. Its IUPAC name is 5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole, though positional isomerism (3- vs. 5-substitution) may arise in synthetic pathways depending on reaction conditions.
Table 1: Comparative Analysis of Halogenated Pyrazole Derivatives
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis of 3-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is documented, analogous methods for fluorinated pyrazoles suggest viable routes:
Cyclocondensation of Hydrazines with Carbonyl Derivatives
Pyrazoles are commonly synthesized via cyclocondensation between hydrazines and 1,3-diketones or acetylenic ketones . For example:
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Fluoroacetyl halide derivatives react with dimethylamino vinyl methyl ketone to form intermediates like 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione .
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Methylhydrazine undergoes ring closure with such intermediates to yield fluorinated pyrazole precursors .
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Oxidation and acidification finalize the synthesis, as seen in the preparation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid .
Regioselective Functionalization
Positional isomerism is controlled by:
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Temperature and pH: Lower temperatures (-20°C to -25°C) favor specific regioisomers during methylhydrazine addition .
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Catalysts: Copper triflate and ionic liquids (e.g., [bmim]PF₆) improve yields in trifluoromethylpyrazole synthesis .
Physicochemical Properties
Reactivity and Stability
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Chloromethyl Group: Highly reactive in nucleophilic substitutions (e.g., SN2 reactions), enabling further derivatization .
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Fluoroethyl Group: Enhances metabolic stability by resisting oxidative degradation, a trait observed in fluorinated pharmaceuticals .
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Lipophilicity: LogP values are influenced by fluorine’s electronegativity, potentially improving blood-brain barrier penetration .
Spectroscopic Characterization
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NMR: Characteristic signals include:
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δ 4.5–5.0 ppm (CH₂Cl, triplet)
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δ 4.2–4.4 ppm (CH₂F, quartet).
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Mass Spectrometry: Molecular ion peak at m/z 162.59 with fragments at m/z 125 (loss of Cl) and m/z 97 (loss of CH₂F) .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
Fluorinated pyrazoles serve as precursors for herbicides and fungicides. For instance, 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid is a key intermediate in crop protection agents .
Drug Development
The compound’s reactivity allows conjugation with pharmacophores:
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Antibiotics: Chloromethyl groups enable linkage to β-lactam cores.
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Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets .
Future Research Directions
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Stereoselective Synthesis: Develop catalysts to control 3- vs. 5-substitution in pyrazole rings.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in model organisms.
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Material Science Applications: Explore use in fluorinated polymers for electronics.
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